4-Aminoquinoline
Overview
Description
4-Aminoquinoline is a chemical compound that belongs to the class of quinoline derivatives. It has a wide range of applications in scientific research, particularly in the field of biochemistry and pharmacology.
Scientific Research Applications
4-Aminoquinoline has a wide range of scientific research applications, including its use as a fluorescent probe for detecting biomolecules, such as DNA and RNA. It is also used in the synthesis of other compounds, such as antimalarial drugs and antitumor agents. Additionally, this compound has been shown to have potential therapeutic applications in the treatment of various diseases, such as cancer, autoimmune disorders, and infectious diseases.
Mechanism of Action
The mechanism of action of 4-aminoquinoline is not fully understood, but it is believed to involve the inhibition of lysosomal function and the disruption of the acidification of intracellular compartments. This results in the accumulation of toxic compounds within cells, leading to cell death. Additionally, this compound has been shown to have immunomodulatory effects, which may contribute to its therapeutic potential.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. It has also been shown to modulate the activity of immune cells, such as macrophages and T cells. Additionally, this compound has been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in autoimmune disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-aminoquinoline in lab experiments is its versatility and wide range of applications. It can be used as a fluorescent probe, as a starting material for the synthesis of other compounds, and as a therapeutic agent. Additionally, this compound is relatively easy to synthesize and is commercially available. However, there are also some limitations to its use, such as its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several future directions for research on 4-aminoquinoline, including the development of new synthetic methods and the exploration of its therapeutic potential in different disease contexts. Additionally, there is a need for further research into the mechanism of action of this compound and its effects on different cell types and tissues. Finally, the development of new applications for this compound, such as in the field of nanotechnology, may also be an area of future research.
Synthesis Methods
The synthesis of 4-aminoquinoline involves the reaction of aniline with chloroquine in the presence of a catalyst such as palladium on carbon. The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is then converted into this compound. The yield of the reaction can be improved by optimizing the reaction conditions, such as the temperature, pressure, and reaction time.
properties
IUPAC Name |
quinolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-6H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYRLEXKXQRZDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70206491 | |
Record name | 4-Aminoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70206491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
578-68-7 | |
Record name | 4-Aminoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=578-68-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Aminoquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578687 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Aminoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70206491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Aminoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-AMINOQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GTE5P5L97N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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